molecular formula C16H17F3N4OS B2913292 1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea CAS No. 1396863-57-2

1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea

Cat. No.: B2913292
CAS No.: 1396863-57-2
M. Wt: 370.39
InChI Key: QLKZWRBJPLZGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H17F3N4OS and its molecular weight is 370.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors : A study on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated their potential as acetylcholinesterase inhibitors. By optimizing the spacer length and testing compounds with greater conformational flexibility, high inhibitory activities were achieved, suggesting their relevance in related chemical applications (Vidaluc et al., 1995).

Supramolecular Gelators

Quinoline Urea Derivatives as Supramolecular Gelators : Research into quinoline urea derivatives, including their synthesis and structural characterization, highlighted their gelator behavior in forming Ag-complexes. This indicates a potential application in material science, especially in the development of supramolecular structures (Braga et al., 2013).

Molecular Docking and Spectroscopy Studies

Molecular Docking of Quinazolinone Derivatives : A study involving FT-IR, FT-Raman spectra, and molecular docking of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate revealed insights into the stability and potential inhibitory activity of these compounds. This suggests their application in designing inhibitors against specific targets (El-Azab et al., 2016).

Novel Synthesis Approaches

One-Pot Synthesis of Quinazolin-4-yl-thiourea : An innovative synthesis approach produced 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through intramolecular cycloaddition. This method highlights a streamlined pathway to synthesize quinazolin-4-yl-thiourea derivatives, expanding the toolkit for developing compounds with potential therapeutic applications (Fathalla et al., 2001).

Antimicrobial Activity

Aliphatic Thiourea Derivatives as Antimicrobial Agents : The synthesis of aliphatic thiourea derivatives incorporating s-triazine moiety demonstrated their antimicrobial potential. This research provides a foundation for developing new antimicrobial agents leveraging the structural properties of thiourea and s-triazine (Desai et al., 2007).

Properties

IUPAC Name

1-thiophen-2-yl-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c17-16(18,19)14-10-4-1-2-5-11(10)21-12(22-14)7-8-20-15(24)23-13-6-3-9-25-13/h3,6,9H,1-2,4-5,7-8H2,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKZWRBJPLZGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)NC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.